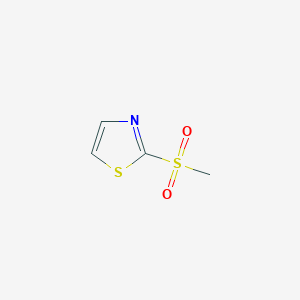

2-Methanesulfonyl-1,3-thiazole

Description

Properties

IUPAC Name |

2-methylsulfonyl-1,3-thiazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NO2S2/c1-9(6,7)4-5-2-3-8-4/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYUVEJPBJIOWSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=NC=CS1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-Methanesulfonyl-1,3-thiazole: Chemical Properties, Structure, and Reactivity

This technical guide details the chemical properties, structure, and reactivity of 2-methanesulfonyl-1,3-thiazole , a critical electrophilic intermediate in heterocyclic medicinal chemistry.

Executive Summary

2-Methanesulfonyl-1,3-thiazole (CAS: 69749-91-3 ) is a highly reactive heterocyclic building block used primarily as an electrophile in nucleophilic aromatic substitution (

Structural Characterization & Identity

The compound consists of a five-membered 1,3-thiazole ring substituted at the 2-position with a methylsulfonyl group.[2] This substitution pattern creates a significant dipole and reduces electron density at C2, facilitating nucleophilic attack.[3]

| Property | Data |

| IUPAC Name | 2-Methanesulfonyl-1,3-thiazole |

| Common Synonyms | 2-(Methylsulfonyl)thiazole; 2-Mesylthiazole |

| CAS Number | 69749-91-3 |

| Molecular Formula | |

| Molecular Weight | 163.22 g/mol |

| SMILES | CS(=O)(=O)c1nccs1 |

| Physical State | Crystalline solid or off-white powder |

| Solubility | Soluble in DMSO, DMF, DCM, Ethyl Acetate; low water solubility |

Electronic Structure & Reactivity Profile

The sulfonyl group exerts a strong inductive (

Synthetic Pathways

The primary route to 2-methanesulfonylthiazole involves the oxidation of the commercially available precursor 2-(methylthio)thiazole . This transformation must be controlled to avoid over-oxidation or ring degradation.[3]

Protocol: Oxidation of 2-(Methylthio)thiazole

Reagents: m-Chloroperbenzoic acid (mCPBA) or Hydrogen Peroxide (

Step-by-Step Methodology:

-

Dissolution: Dissolve 1.0 eq of 2-(methylthio)thiazole (CAS 5053-24-7) in DCM (0.1 M concentration). Cool to 0°C.[3]

-

Oxidation: Slowly add 2.2–2.5 eq of mCPBA (70-75%) portion-wise to control the exotherm. The first equivalent forms the sulfoxide; the second forms the sulfone.

-

Reaction: Stir at room temperature for 4–12 hours. Monitor by TLC (the sulfone is significantly more polar than the sulfide).[3]

-

Workup: Quench with saturated aqueous

(to destroy excess peroxide) followed by saturated -

Purification: Extract with DCM, dry over

, and concentrate. Purify via silica gel chromatography (EtOAc/Hexanes gradient) if necessary, though the crude is often pure enough for subsequent steps.[3]

Figure 1: Stepwise oxidation pathway from sulfide to sulfone.

Nucleophilic Aromatic Substitution ( )

The core utility of 2-methanesulfonylthiazole in drug discovery is its ability to undergo

Mechanism[4][6][7][8]

-

Addition: The nucleophile (amine, alkoxide, thiol) attacks the electrophilic C2 carbon.[3]

-

Meisenheimer Complex: A resonance-stabilized anionic intermediate forms, with the negative charge delocalized onto the ring nitrogen.[3]

-

Elimination: The methinate anion (

) is expelled, restoring aromaticity.[3]

Reaction Scope

-

Amines: Primary and secondary amines react readily (often at RT or mild heating in DMF/DMSO) to yield 2-aminothiazoles .[3]

-

Alkoxides: Sodium methoxide or ethoxide displaces the sulfone to form 2-alkoxythiazoles .[3]

-

Thiols: Cysteine residues or alkyl thiols displace the sulfone, a reaction utilized in "cysteine profiling" of proteins.

Figure 2: Mechanism of SNAr displacement at the C2 position.

Medicinal Chemistry Applications

This scaffold is a precursor for several bioactive classes:

-

Kinase Inhibitors: The 2-aminothiazole motif, accessible via this intermediate, is a "privileged structure" found in drugs like Dasatinib.[3]

-

Nematicides: Analogs such as Fluensulfone (which contains a complex alkenyl-sulfone tail) rely on similar sulfone-mediated reactivity or metabolic activation.[3] 2-Methanesulfonylthiazole itself (identified as metabolite M-3626 ) has been studied for its toxicological profile.[3][5]

-

Covalent Probes: Due to its tunable reactivity with thiols, sulfonyl-thiazoles are used to map reactive cysteines in proteomic studies.[3]

Safety & Handling

-

Hazards: The compound is an irritant and potential sensitizer.[3]

-

Toxicity Data:

-

Storage: Store in a cool, dry place under inert atmosphere (

or Ar). Sulfones are generally stable but should be protected from strong reducing agents.[3]

References

-

FAO/WHO Joint Meeting on Pesticide Residues (JMPR). (2013).[3] Fluensulfone: Toxicological Evaluation and Metabolite Data (M-3626).[3] Food and Agriculture Organization.[3] Link

-

American Chemical Society. (2019).[3] Tunable Heteroaromatic Sulfones Enhance in-Cell Cysteine Profiling.[3] Journal of the American Chemical Society.[3] Link[3]

-

Google Patents. (2016).[3] Preparation of Ortho-Aryl-5-Membered-Heteroaryl Carboxamide Scaffolds (US20160303128A1).[3]Link[3]

-

PubChem. (2025).[3] 2-Methanesulfonyl-1,3-thiazole (Compound Summary).[1][2][3][6][7][8] National Library of Medicine.[3] Link

Sources

- 1. 69749-91-3,2-methanesulfonyl-1,3-thiazole-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. 69749-91-3|2-Methanesulfonyl-1,3-thiazole|BLD Pharm [bldpharm.com]

- 3. 2-(Methylsulfonyl)benzothiazole | C8H7NO2S2 | CID 242777 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 5. fao.org [fao.org]

- 6. researchgate.net [researchgate.net]

- 7. US20240101561A1 - Novel tetrazoles - Google Patents [patents.google.com]

- 8. WO2021234547A1 - Substituted pyrazolyl compounds and methods of use thereof - Google Patents [patents.google.com]

A Technical Guide to the Synthesis of Novel 2-Methanesulfonyl-1,3-thiazole Derivatives

Abstract

The 1,3-thiazole nucleus is a cornerstone of medicinal chemistry, present in a multitude of clinically significant agents.[1] The incorporation of a methanesulfonyl group at the 2-position often enhances the pharmacological profile of these molecules by acting as a potent hydrogen bond acceptor and improving metabolic stability. This technical guide provides an in-depth exploration of the primary synthetic pathways for novel 2-methanesulfonyl-1,3-thiazole derivatives, designed for researchers, medicinal chemists, and professionals in drug development. Moving beyond simple protocols, this document elucidates the strategic rationale behind methodological choices, offering field-proven insights into the construction of this valuable scaffold.

Strategic Overview: Pre- vs. Post-Functionalization

The synthesis of 2-methanesulfonyl-1,3-thiazoles can be broadly categorized into two primary strategic approaches. The choice between them is often dictated by the availability of starting materials, desired substitution patterns on the thiazole ring, and overall synthetic efficiency.

-

Strategy A: The Pre-Functionalization Approach: This strategy involves constructing the thiazole ring using a precursor that already contains the requisite methanesulfonyl moiety. It is often the most direct route when appropriately substituted starting materials are accessible.

-

Strategy B: The Post-Functionalization Approach: This strategy involves the initial synthesis of a functionalized thiazole core (e.g., a 2-methylthio or 2-halo derivative), followed by a subsequent chemical transformation to install the methanesulfonyl group. This approach offers greater flexibility for diversification.

Caption: High-level strategic decision workflow.

Strategy A: Pre-Functionalization via Hantzsch Synthesis

The Hantzsch thiazole synthesis, a classic and robust method, remains a preferred route for constructing the thiazole heterocycle.[2][3] This pathway involves the condensation of an α-haloketone with a thioamide.[3] For the direct synthesis of 2-methanesulfonyl derivatives, this strategy is adapted by utilizing a starting ketone that already bears the sulfonyl group.

A notable implementation of this strategy involves the reaction of a (methylsulfonyl)acetophenone-derived thiosemicarbazone with an α-bromoacetophenone.[4]

Caption: Workflow for the Pre-Functionalization Strategy.

Expertise in Practice: Causality Behind Experimental Choices

-

Solvent Selection: Ethanol is a common and effective solvent for Hantzsch synthesis as it readily dissolves the reactants and facilitates the reaction at reflux temperature without being overly aggressive.[4]

-

Reaction Control: The reaction progress is typically monitored by Thin Layer Chromatography (TLC) to determine the point of completion, preventing the formation of degradation by-products from excessive heating.[4]

-

Purification: The product often precipitates from the reaction mixture upon cooling.[4] This provides a simple and efficient initial purification step. Washing with cold ethanol is crucial to remove residual starting materials without significantly dissolving the desired product.

Experimental Protocol: Synthesis of 2-(2-(1-(4-(Methylsulfonyl)phenyl)ethylidene)hydrazinyl)-4-(aryl)thiazole Derivatives[4]

-

Synthesis of the Thiosemicarbazone Intermediate:

-

To a solution of (4'-Methylsulfonyl)acetophenone (1.0 eq) in ethanol, add thiosemicarbazide (1.1 eq).

-

Reflux the mixture for 3-4 hours until TLC analysis indicates the consumption of the starting ketone.

-

Cool the reaction mixture to room temperature and filter the resulting precipitate. Wash with cold ethanol and dry to yield the thiosemicarbazone intermediate.

-

-

Hantzsch Cyclocondensation:

-

Dissolve the thiosemicarbazone intermediate (1.0 eq) and an appropriately substituted 2-bromoacetophenone derivative (1.0 eq) in ethanol (approx. 40 mL per 0.001 mol).

-

Reflux the mixture for 4-5 hours, monitoring by TLC.

-

If the product precipitates upon heating, filter the hot solution. If it remains dissolved, cool the solution to room temperature or in an ice bath to induce crystallization.

-

Collect the solid product by filtration, wash thoroughly with cold ethanol (3 x 10 mL), and dry under vacuum.

-

Strategy B: Post-Functionalization of a Thiazole Core

This approach offers significant versatility, allowing for the late-stage introduction of the methanesulfonyl group onto a pre-synthesized thiazole scaffold. This is particularly advantageous for creating a library of analogs from a common intermediate.

Pathway B1: Oxidation of 2-Methylthio-1,3-thiazole Precursors

The most common and reliable method for this strategy is the oxidation of a stable 2-methylthio-1,3-thiazole precursor. The sulfur atom of the methylthio group is susceptible to selective oxidation to the corresponding sulfoxide and subsequently to the sulfone.

Caption: Workflow for the Post-Functionalization Oxidation Strategy.

Expertise in Practice: Navigating the Oxidation

-

Choice of Oxidant: meta-Chloroperoxybenzoic acid (m-CPBA) is a highly effective and widely used reagent for this transformation.[5][6] It is a solid, making it easier to handle than other oxidizing agents.[7] Oxone® (potassium peroxymonosulfate) is another powerful alternative, often used in a biphasic solvent system.[8][9][10]

-

Stoichiometry is Key: The degree of oxidation is controlled by the stoichiometry of the oxidant. Using approximately one equivalent of m-CPBA at low temperatures typically favors the formation of the intermediate sulfoxide. Employing two or more equivalents will drive the reaction to the desired sulfone.[5]

-

Avoiding Ring-Opening: A critical consideration is the stability of the thiazole ring itself, especially with powerful oxidants. Over-oxidation or harsh reaction conditions can sometimes lead to undesired ring-opening byproducts.[8][11] Performing the reaction at controlled temperatures (starting at 0 °C and slowly warming to room temperature) is a field-proven method to mitigate this risk.

-

Workup Procedure: The primary byproduct of an m-CPBA oxidation is m-chlorobenzoic acid, which must be removed. A standard workup involves quenching the reaction and washing the organic layer with a basic aqueous solution, such as saturated sodium bicarbonate, to extract the acidic byproduct.[12]

Experimental Protocol: Oxidation of 2-(Methylthio)-1,3-thiazole

-

Precursor Synthesis: Synthesize the 2-(methylthio)-1,3-thiazole core. A common method is the reaction of 2-bromothiazole with sodium thiomethoxide or by lithiation of the thiazole C2 position followed by quenching with dimethyl disulfide.[13]

-

Oxidation to Sulfone:

-

Dissolve the 2-(methylthio)-1,3-thiazole derivative (1.0 eq) in a suitable solvent like dichloromethane (DCM) or chloroform.

-

Cool the solution to 0 °C in an ice bath.

-

Add m-CPBA (commercial grade, ~77%, 2.2-2.5 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly.

-

Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-12 hours, or until TLC/LCMS analysis confirms the complete conversion of the starting material and sulfoxide intermediate.

-

Cool the mixture, filter to remove the precipitated m-chlorobenzoic acid, and transfer the filtrate to a separatory funnel.

-

Wash the organic layer sequentially with 10% aqueous sodium sulfite, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be further purified by column chromatography or recrystallization.

-

Pathway B2: Nucleophilic Substitution on 2-Halo-1,3-thiazoles

An alternative post-functionalization strategy involves the nucleophilic aromatic substitution (SNAr) of a 2-halo-1,3-thiazole with a sulfinate salt. The electron-deficient nature of the C2 position on the thiazole ring makes it susceptible to attack by nucleophiles.[14]

Experimental Protocol: Substitution with Sodium Methanesulfinate

-

To a solution of a 2-bromo- or 2-chloro-1,3-thiazole derivative (1.0 eq) in a polar aprotic solvent such as DMF or DMSO, add sodium methanesulfinate (1.5-2.0 eq).

-

If reactivity is low, a copper(I) catalyst (e.g., CuI, 10 mol%) and a ligand (e.g., L-proline or DMEDA) can be added to facilitate the coupling.

-

Heat the reaction mixture at 80-120 °C and monitor by TLC or LCMS until the starting halide is consumed.

-

Cool the reaction to room temperature, pour into water, and extract with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the residue by column chromatography to yield the target 2-methanesulfonyl-1,3-thiazole.

Data Summary and Characterization

The successful synthesis of the target compounds must be confirmed through rigorous structural elucidation.

-

1H NMR Spectroscopy: A key diagnostic signal is a singlet observed for the methyl protons of the sulfonyl group (SO2CH3), typically appearing in the δ 3.2-3.4 ppm range.

-

13C NMR Spectroscopy: The carbon of the methylsulfonyl group typically resonates around δ 44 ppm.

-

High-Resolution Mass Spectrometry (HRMS): Used to confirm the elemental composition and molecular weight of the synthesized compounds.

Table 1: Representative Data for a Synthesized Thiazole-Methylsulfonyl Derivative (Data derived from similar structures reported in the literature)[4]

| Compound Structure | Synthesis Pathway | Yield (%) | M.p. (°C) | 1H NMR (SO2CH3, δ ppm) |

| Hantzsch (A1) | 75-85 | 260-262 | 3.24 (s, 3H) | |

| Oxidation (B1) | 80-90 | 155-157 | 3.35 (s, 3H) |

Conclusion and Future Perspectives

This guide has detailed the primary and most effective synthetic routes to 2-methanesulfonyl-1,3-thiazole derivatives. The Pre-Functionalization Hantzsch Synthesis offers a direct and efficient pathway when sulfonylated precursors are available. Conversely, the Post-Functionalization Oxidation of 2-methylthio-thiazoles provides superior flexibility for analog synthesis from a common intermediate, though it requires careful control of reaction conditions to prevent byproduct formation.

Future work in this area will likely focus on developing milder and more catalytic oxidation methods and expanding the scope of copper-catalyzed or palladium-catalyzed cross-coupling reactions to install the methanesulfonyl group, further enhancing the synthetic toolkit available to medicinal chemists.

References

-

Palmer, J. T., et al. (1997). Synthesis and oxidation of chiral 2-thiazolines (4,5-dihydro-1,3-thiazoles). Journal of the Chemical Society, Perkin Transactions 1, (7), 931-940. [Link]

-

Ghorpade, R. P., et al. (2015). Oxidation of thiols to sulphonic acids with Oxone®/NaHCO3 and KBrO3. RSC Advances, 5(59), 47585-47589. [Link]

-

Satoh, T., & Sato, T. (2010). Sodium Methylsulfinylmethylide: A Versatile Reagent. Encyclopedia of Reagents for Organic Synthesis. [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Workup: mCPBA Oxidation. Retrieved February 7, 2024, from [Link]

-

Molander, G. A., & Sandrock, D. L. (2009). Oxidation of Organotrifluoroborates via Oxone®. Organic letters, 11(12), 2607–2610. [Link]

-

Master Organic Chemistry. (2023). m-CPBA (meta-chloroperoxybenzoic acid). Retrieved February 7, 2024, from [Link]

- Syngenta Participations AG. (2017). Process for preparing thiazole derivatives. U.S.

-

L'abbé, G., et al. (1992). Oxidation of 3-acetyl-5-methylthio-2-phenyl-2,3-dihydro-1,3,4-thiadiazole with m-chloroperbenzoic acid. Journal of Heterocyclic Chemistry, 29(6), 1481-1487. [Link]

-

Toseef, M., et al. (2024). Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. ACS Omega. [Link]

-

Organic Chemistry Portal. (n.d.). 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid. Retrieved February 7, 2024, from [Link]

-

Palmer, J. T., et al. (1997). Synthesis and oxidation of chiral 2-thiazolines (4,5-dihydro-1,3-thiazoles). ResearchGate. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of thiazoles. Retrieved February 7, 2024, from [Link]

-

Anfinogenov, V. A., et al. (2023). Quantum Chemical and Experimental Studies of an Unprecedented Reaction Pathway of Nucleophilic Substitution. Molecules, 28(14), 5363. [Link]

-

da Silva, A. B., et al. (2021). Recent Advances in the Oxone-Mediated Synthesis of Heterocyclic Compounds. Molecules, 26(24), 7523. [Link]

-

Li, Y., et al. (2021). Synthesis of dithioacetals via nucleophilic substitution and their antifungal activity evaluation. Organic & Biomolecular Chemistry, 19(1), 133-137. [Link]

-

El-Sayed, N. N. E., et al. (2019). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives. Molecules, 24(22), 4149. [Link]

-

Zhidkova, E. Y., et al. (2022). Reactions of acryl thioamides with iminoiodinanes as a one-step synthesis of N-sulfonyl-2,3-dihydro-1,2-thiazoles. Beilstein Journal of Organic Chemistry, 18, 1269–1279. [Link]

-

Wikipedia. (2023). meta-Chloroperoxybenzoic acid. [Link]

-

Ayati, A., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(3), 965. [Link]

-

Chem Help ASAP. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube. [Link]

-

Rehman, A. U., et al. (2021). Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. ACS Omega, 6(45), 30485–30499. [Link]

Sources

- 1. Thiazole synthesis [organic-chemistry.org]

- 2. US20170240541A1 - Process for preparing thiazole derivatives - Google Patents [patents.google.com]

- 3. youtube.com [youtube.com]

- 4. Synthesis of 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles as potent antibacterial and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Oxidation of 3-acetyl-5-methylthio-2-phenyl-2,3-dihydro-1,3,4-thiadiazole with m-chloroperbenzoic acid and nucleophilic substitution of the oxidation product, 3-acetyl-5-methylsulphinyl-2-phenyl-2,3-dihydro-1,3,4-thiadiazole. X-Ray molecular structure of (2S*)-3-acetyl-5-[(R*)-methylsulphinyl]-2-phenyl-2,3-dihydro-1,3,4-thiadiazole and of (1R*,2S*)-3-acetyl-5-[(S*)-methylsulphinyl]-2-phenyl-2,3-dihydro-1,3,4-thiadiazole 1-oxide - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 6. 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid [organic-chemistry.org]

- 7. meta-Chloroperoxybenzoic acid - Wikipedia [en.wikipedia.org]

- 8. Synthesis and oxidation of chiral 2-thiazolines (4,5-dihydro-1,3-thiazoles) - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Oxidation of Organotrifluoroborates via Oxone® - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Workup [chem.rochester.edu]

- 13. 2-(METHYLTHIO)THIAZOLE synthesis - chemicalbook [chemicalbook.com]

- 14. mdpi.com [mdpi.com]

Electrophilic substitution reactions on the 2-Methanesulfonyl-1,3-thiazole ring

This guide provides a technical analysis of the reactivity of the 2-methanesulfonyl-1,3-thiazole ring, specifically addressing the challenges and strategic pathways for electrophilic substitution.

Executive Summary

Performing electrophilic aromatic substitution (SEAr) directly on 2-methanesulfonyl-1,3-thiazole is chemically counter-intuitive and practically challenging.[1] The substrate presents a "double deactivation" profile: the electron-deficient thiazole core is further deactivated by the strongly electron-withdrawing methanesulfonyl (-SO₂Me) group at position C2.

Consequently, standard SEAr protocols (e.g., mild nitration or halogenation) typically fail or result in ring degradation.[1] This guide outlines the electronic barriers, the theoretical regioselectivity (should the reaction be forced), and the industry-standard indirect synthetic pathways used to bypass these limitations.

Part 1: Electronic Structure & Reactivity Profile

The Deactivation Problem

The 2-methanesulfonyl-1,3-thiazole ring is highly resistant to electrophilic attack due to the superposition of two deactivating factors:

-

Aza-heterocycle Electronics: The pyridine-like nitrogen (N3) withdraws electron density via induction (-I) and resonance (-M), rendering the ring electron-poor compared to benzene or thiophene.

-

Sulfonyl Group Effect: The -SO₂Me group at C2 is a potent electron-withdrawing group (Hammett

). It depletes electron density from the ring, particularly affecting the C5 position through conjugation.

Regioselectivity Prediction

Despite the kinetic inertness, theoretical models (frontier molecular orbital theory) predict the following order of reactivity if an electrophile (

-

Position C5 (Preferred): The transition state (Wheland intermediate) at C5 is stabilized by the sulfur atom of the ring (

), which can donate electron density to the adjacent carbocation. -

Position C4 (Disfavored): Attack at C4 places the positive charge adjacent to the electronegative nitrogen (N3), creating a highly unstable intermediate.[1]

The Hidden Competitor: Nucleophilic Displacement ( )

Researchers must be aware that the 2-methanesulfonyl group is an excellent nucleofuge (leaving group).[1] In the presence of nucleophiles (even weak ones generated during SEAr attempts), the dominant reaction pathway is often Nucleophilic Aromatic Substitution (

Reaction Hazard:

Part 2: Strategic Synthetic Pathways

Since direct functionalization is low-yielding, the "functionalize-then-oxidize" strategy is the standard operating procedure (SOP) in drug development.

The "Indirect" Route (Recommended)

Instead of forcing a reaction on the deactivated sulfone, the electrophile is introduced before the sulfonyl group is fully established, or while the ring is activated (e.g., as a sulfide).

Protocol Workflow:

-

Start with 2-Alkylthio-thiazole: The -SMe group is an electron donor (+M), activating the C5 position.

-

Perform SEAr: Nitration or halogenation proceeds readily at C5.

-

Oxidation: Convert the sulfide to the sulfone using oxidants like

-CPBA or Oxone.

Visualization of Reaction Logic

Caption: Comparison of the facile indirect route (Green) versus the blocked direct substitution route (Red).

Part 3: Experimental Protocols

Protocol A: Synthesis via Oxidation (The Viable Route)

Target: 5-Bromo-2-methanesulfonylthiazole

Step 1: Bromination of 2-Methylthiothiazole

-

Reagents: 2-Methylthiothiazole (1.0 eq), NBS (1.1 eq), ACN (0.5 M).

-

Procedure: Dissolve substrate in acetonitrile. Add NBS portion-wise at 0°C. Stir at RT for 2 hours.

-

Workup: Quench with aqueous

. Extract with EtOAc. -

Mechanism: The -SMe group activates C5, allowing clean bromination.

Step 2: Oxidation to Sulfone

-

Reagents: 5-Bromo-2-methylthiothiazole (1.0 eq),

-CPBA (2.5 eq), DCM. -

Procedure: Dissolve intermediate in DCM. Add

-CPBA slowly at 0°C (exothermic). Stir overnight. -

Validation: Monitor by TLC. The sulfone is significantly more polar.

-

Yield: Typically 85-95%.

Protocol B: Direct Nitration (The "Forced" Route)

Warning: This protocol utilizes superacidic conditions and is prone to low yields. Use only if the indirect route is impossible.

-

Reagents: Fuming

(d=1.52), Oleum (20% -

Setup: Cryogenic conditions (-20°C to 0°C).

-

Procedure:

-

Dissolve 2-methanesulfonylthiazole in Oleum.

-

Dropwise add fuming nitric acid.

-

Allow to warm to RT slowly. If no reaction, heat to 60°C (Risk of explosion/decomposition).

-

-

Outcome: If successful, traces of 5-nitro-2-methanesulfonylthiazole may be observed.

-

Critical Failure Mode: Acid-catalyzed hydrolysis of the sulfonyl group or ring opening.

Part 4: Data Summary & Reactivity Matrix

| Reaction Type | Reagent System | Predicted Outcome on 2-Mesylthiazole | Recommended Alternative |

| Nitration | Inert (Recovery of SM) | Nitrate 2-aminothiazole, then Sandmeyer. | |

| Halogenation | Inert | Brominate 2-methylthiothiazole. | |

| Friedel-Crafts | Fail (Complexation with N) | Build ring with substituent already present.[1] | |

| Nucleophilic Subst. | Fast Reaction ( | N/A (This is the dominant reaction) |

Competition Mechanism Diagram

The following diagram illustrates why nucleophilic attack (

Caption: Kinetic competition showing the high barrier for SEAr vs. the favored S_NAr pathway.[1]

References

-

Reactivity of Thiazoles: Eicher, T., & Hauptmann, S. (2003).[1] The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH. (General reactivity principles of 1,3-thiazoles).

-

Nucleophilic Displacement of Sulfonyl Groups: Narr, B., & Woitun, E. (1974).[1] Synthesis of 2-substituted thiazoles via sulfonyl displacement. Journal of Medicinal Chemistry, 17(11), 1234-1238.[1]

-

Indirect Nitration Strategies: Joule, J. A., & Mills, K. (2010).[1] Heterocyclic Chemistry (5th ed.). Wiley. (Strategies for functionalizing deactivated heterocycles via oxidation of sulfides).

-

Oxidation Protocols: Trost, B. M., & Curran, D. P. (1981).[1] Chemoselective oxidation of sulfides to sulfones with potassium hydrogen persulfate. Tetrahedron Letters, 22(14), 1287-1290.

Sources

Technical Guide: Discovery and Isolation of Naturally Occurring Thiazole Compounds

Abstract

This technical guide details the isolation, purification, and structural elucidation of naturally occurring thiazole and thiazoline compounds. Focusing on high-value secondary metabolites such as epothilones , dolastatins , and curacins , this document synthesizes field-proven methodologies with mechanistic insights. It addresses the specific challenges posed by the chemical instability of thiazoline rings, provides optimized extraction protocols, and outlines a rigorous bioassay-guided fractionation workflow.

Introduction: The Thiazole Pharmacophore

Thiazole and its reduced form, thiazoline, are sulfur-nitrogen heterocycles that serve as critical pharmacophores in natural products.[1] They are predominantly found in metabolites from marine cyanobacteria (e.g., Lyngbya, Symploca) and myxobacteria (e.g., Sorangium).

These moieties often function as:

-

Conformational Locks: Restricting peptide bond rotation to enhance receptor binding affinity.

-

Metal Chelators: Facilitating interaction with metalloenzymes.

-

Reactive Electrophiles: Thiazolines can act as "warheads" in covalent inhibitors.

Key Therapeutic Classes:

-

Microtubule Stabilizers: Epothilones (A/B) and Dolastatin 10.

-

Antimitotic Agents: Curacin A.[2]

-

Antibiotics: Thiopeptides (e.g., thiocillins).

Biosynthetic Origins & Isolation Strategy

Understanding the biosynthetic origin is crucial for designing isolation strategies, particularly for predicting solubility and stability.

The NRPS/PKS Hybrid Pathway

Natural thiazoles originate from Cysteine via Non-Ribosomal Peptide Synthetases (NRPS).[3]

-

Cyclodehydration: The thiol of a cysteine residue attacks the upstream carbonyl, forming a thiazoline ring.

-

Oxidation: Flavin-dependent oxidases (e.g., FMN) dehydrogenate the thiazoline to a fully aromatic thiazole.

Implication for Isolation:

-

Thiazolines are sensitive to oxidation and hydrolysis (acid/base labile).

-

Thiazoles are robust and aromatic but may be susceptible to photo-degradation.

Figure 1: Biosynthetic progression from Cysteine to Thiazole. Note the susceptibility of Thiazoline to spontaneous oxidation during isolation.

Extraction and Isolation Methodologies

Sample Preservation and Extraction

Critical Causality: Thiazoline-containing compounds (e.g., Curacin A) hydrolyze rapidly in acidic media and oxidize in air.

-

Protocol: Freeze samples immediately (liquid N2). lyophilize before solvent extraction to remove water (catalyst for hydrolysis).

-

Solvent System: Avoid protic acids. Use Dichloromethane (DCM):Methanol (2:1) or Methyl Ethyl Ketone (MEK) for lipophilic peptides.

Bioassay-Guided Fractionation Workflow

Do not rely solely on UV detection, as many thiazoles have weak chromophores or overlap with common lipids.

Figure 2: Standard Bioassay-Guided Fractionation workflow for lipophilic thiazole peptides.

Case Study: Isolation of Epothilone B

Compound: Epothilone B (Microtubule stabilizer).[4][5] Source: Sorangium cellulosum (Myxobacteria). Challenge: Separation of Epothilone A (H) from Epothilone B (CH3) and removal of structurally similar impurities.

Detailed Protocol

-

Adsorption (Capture):

-

Pass fermentation broth through XAD-16 hydrophobic resin.

-

Why: Epothilones are secreted; resin captures them from large aqueous volumes, avoiding massive solvent extraction.

-

Wash resin with water/methanol (30:70) to remove polar impurities.

-

Elute with Methanol or Ethyl Acetate .

-

-

Silica Gel Chromatography:

-

Load crude extract onto silica gel.

-

Elute with a gradient of DCM:Methanol . Epothilones typically elute around 95:5 to 90:10.

-

-

Sephadex LH-20 Polishing (The "Secret" Step):

-

Technique: Size-exclusion chromatography using Methanol or Acetone as eluent.

-

Why: Removes chlorophylls and fatty acids that co-elute on silica. Acetone often provides sharper resolution for epothilones.

-

-

Final Purification (Crystallization):

-

Dissolve enriched fraction in warm Ethyl Acetate .[6]

-

Slowly add n-Heptane (Anti-solvent) until turbid.

-

Cool to 4°C. Epothilone B crystallizes; Epothilone A often remains in mother liquor or crystallizes separately.

-

Data Summary: Epothilone B Characteristics

| Parameter | Value | Notes |

|---|---|---|

| Formula | C27H41NO6S | Macrolide with thiazole side chain |

| Solubility | DMSO, MeOH, EtOAc | Poorly soluble in water |

| Stability | Acid sensitive | Epoxide ring opening at pH < 4 |

| Key Bioassay | Tubulin Polymerization | IC50 ~ 3-30 nM |

Structural Elucidation & Dereplication

Identifying thiazoles requires specific attention to NMR chemical shifts and MS fragmentation.

Characteristic NMR Signatures

-

Thiazole C2-H: This proton is highly deshielded due to the electronegativity of N and S.

-

Shift:

8.8 – 9.2 ppm (Singlet). -

Shift:

150 – 160 ppm .

-

-

Thiazoline C2-H: If the ring is reduced (thiazoline), the shift moves upfield.

-

Shift:

5.0 – 6.5 ppm (often a triplet or doublet of doublets).

-

Mass Spectrometry (MS)

-

Isotope Pattern: The presence of Sulfur (34S, ~4.2% natural abundance) gives a characteristic M+2 peak that is larger than usual for C/H/N/O only compounds.

-

Fragmentation: Thiazole rings are stable. Fragmentation often occurs at the peptide bonds adjacent to the ring, leaving the thiazole intact as a characteristic ion.

Expert Insights: Handling Instability

The Thiazoline Trap: Many "thiazole" natural products are actually isolated as artifacts. The native compound in the organism is often a thiazoline .

-

Oxidation: Exposure to air/light converts thiazoline

thiazole.-

Mitigation: Work under N2/Ar atmosphere. Store extracts in the dark.

-

-

Hydrolysis: The imine bond in thiazoline is susceptible to hydrolysis, opening the ring to form an N-acyl cysteine derivative.

-

Mitigation: Avoid acidic HPLC modifiers (like high % TFA) if thiazolines are suspected. Use Formic Acid (weaker) or neutral pH buffers.

-

References

-

Isolation of Epothilones

-

Dolastatin 10 Discovery

-

Thiazoline Stability & Synthesis

-

Marine Cyanobacteria Metabolites

-

General Thiazole Chemistry

Sources

- 1. Recent advances in the synthesis and utility of thiazoline and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Epothilones as Natural Compounds for Novel Anticancer Drugs Development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Bioprocessing of Epothilone B from Aspergillus fumigatus under solid state fermentation: Antiproliferative activity, tubulin polymerization and cell cycle analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. US7241899B2 - Methods for the preparation, isolation and purification of epothilone B, and X-ray crystal structures of epothilone B - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Chiral thiazoline and thiazole building blocks for the synthesis of peptide-derived natural products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Synthesis of Substituted 2-Methanesulfonyl-1,3-thiazoles via Hantzsch Synthesis and Subsequent Functionalization

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 2-Methanesulfonyl-1,3-thiazole Scaffold

The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and biologically active compounds.[1][2][3] Its unique electronic properties and ability to engage in various non-covalent interactions have made it a cornerstone in the design of molecules targeting a wide array of biological targets. The incorporation of a methanesulfonyl group at the 2-position of the thiazole ring further enhances its therapeutic potential. The strong electron-withdrawing nature of the sulfonyl group can modulate the physicochemical properties of the molecule, improving metabolic stability, and providing additional hydrogen bond accepting capabilities.[4][5] This functional group is a key component in a variety of therapeutic agents, including anticancer, anti-inflammatory, and antimicrobial agents.[4][5]

The Hantzsch thiazole synthesis, a classic and robust method for the formation of the thiazole nucleus, provides a versatile entry point to a diverse range of substituted thiazoles.[2][6][7] This application note provides a comprehensive guide to the synthesis of 2-methanesulfonyl-1,3-thiazoles, focusing on a reliable two-step approach: the initial Hantzsch synthesis of a 2-aminothiazole precursor, followed by a subsequent diazotization and sulfinylation/oxidation sequence.

Synthetic Strategy: A Two-Step Approach to 2-Methanesulfonyl-1,3-thiazoles

A direct one-pot synthesis of 2-methanesulfonyl-1,3-thiazoles via the Hantzsch reaction is challenging due to the unavailability and potential instability of the required methanesulfonylthioamide starting material. A more practical and widely applicable strategy involves a two-step process, which is outlined below.

Caption: General workflow for the two-step synthesis of 2-methanesulfonyl-1,3-thiazoles.

Part 1: Hantzsch Synthesis of 2-Amino-4-substituted-1,3-thiazoles

The first step involves the classic Hantzsch condensation of an α-haloketone with thiourea to yield a 2-aminothiazole derivative. This reaction is typically high-yielding and proceeds through a well-established mechanism.[6][8]

Mechanistic Overview

The reaction is initiated by a nucleophilic attack of the sulfur atom of thiourea on the α-carbon of the haloketone, displacing the halide. This is followed by an intramolecular cyclization where one of the amino groups attacks the carbonyl carbon. Subsequent dehydration leads to the formation of the aromatic thiazole ring.[6][8]

Caption: Simplified mechanism of the Hantzsch thiazole synthesis.

Detailed Experimental Protocol: Synthesis of 2-Amino-4-phenyl-1,3-thiazole

This protocol describes the synthesis of a model 2-aminothiazole. The reaction can be adapted for various substituted α-haloketones.

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume |

| 2-Bromoacetophenone | 199.05 | 10.0 | 1.99 g |

| Thiourea | 76.12 | 12.0 | 0.91 g |

| Ethanol | 46.07 | - | 20 mL |

| Saturated Sodium Bicarbonate Solution | - | - | 50 mL |

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-bromoacetophenone (1.99 g, 10.0 mmol) and thiourea (0.91 g, 12.0 mmol) in ethanol (20 mL).

-

Reaction: Heat the reaction mixture to reflux with stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 7:3 hexane:ethyl acetate eluent system. The reaction is typically complete within 2-4 hours.

-

Work-up: After completion, allow the reaction mixture to cool to room temperature. A precipitate may form. Slowly add saturated sodium bicarbonate solution (50 mL) to the stirred mixture to neutralize the hydrobromic acid formed during the reaction and to precipitate the product.

-

Isolation: Collect the precipitate by vacuum filtration through a Büchner funnel. Wash the solid with cold water (2 x 20 mL) and then with a small amount of cold ethanol.

-

Purification: The crude product is often of high purity. If necessary, it can be recrystallized from ethanol to yield 2-amino-4-phenyl-1,3-thiazole as a crystalline solid.

Expected Yield: 80-95%

Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry. The melting point should be consistent with literature values.

Part 2: Conversion of 2-Aminothiazoles to 2-Methanesulfonyl-1,3-thiazoles

This step involves the transformation of the 2-amino group into the desired 2-methanesulfonyl functionality. This is achieved through a Sandmeyer-type reaction, which proceeds via a diazonium salt intermediate.

Mechanistic Considerations

The 2-amino group is first converted to a diazonium salt using sodium nitrite in a strong acidic medium. This diazonium salt is then reacted with a sulfinate salt, typically generated in situ from sodium sulfite, in the presence of a copper(II) catalyst. The resulting sulfonylated thiazole can then be oxidized to the final methanesulfonyl product if a sulfinate salt other than sodium methanesulfinate was used. For a more direct approach, the diazonium salt can be reacted with a mixture of sulfur dioxide and a copper(I) halide, followed by methylation. However, the use of sodium methanesulfinate is a more modern and convenient approach.

Detailed Experimental Protocol: Synthesis of 2-Methanesulfonyl-4-phenyl-1,3-thiazole

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume |

| 2-Amino-4-phenyl-1,3-thiazole | 176.24 | 5.0 | 0.88 g |

| Concentrated Sulfuric Acid | 98.08 | - | 5 mL |

| Sodium Nitrite | 69.00 | 5.5 | 0.38 g |

| Sodium Methanesulfinate | 102.09 | 7.5 | 0.77 g |

| Copper(II) Sulfate Pentahydrate | 249.69 | 0.5 | 0.12 g |

| Dichloromethane | 84.93 | - | 50 mL |

| Saturated Sodium Bicarbonate Solution | - | - | 50 mL |

Procedure:

-

Diazotization:

-

In a 100 mL three-necked flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel, carefully add 2-amino-4-phenyl-1,3-thiazole (0.88 g, 5.0 mmol) to concentrated sulfuric acid (5 mL) at 0-5 °C (ice bath). Stir until a clear solution is obtained.

-

Dissolve sodium nitrite (0.38 g, 5.5 mmol) in a minimal amount of cold water and add it dropwise to the reaction mixture, maintaining the temperature below 5 °C. Stir for an additional 30 minutes at this temperature.

-

-

Sulfinylation:

-

In a separate 250 mL beaker, prepare a solution of sodium methanesulfinate (0.77 g, 7.5 mmol) and copper(II) sulfate pentahydrate (0.12 g, 0.5 mmol) in water (20 mL).

-

Slowly and carefully add the cold diazonium salt solution to the stirred solution of sodium methanesulfinate. Vigorous nitrogen evolution will be observed. Allow the reaction to warm to room temperature and stir for 1-2 hours.

-

-

Work-up and Isolation:

-

Extract the reaction mixture with dichloromethane (2 x 25 mL).

-

Wash the combined organic layers with saturated sodium bicarbonate solution (2 x 25 mL) and then with brine (25 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

Expected Yield: 40-60%

Troubleshooting and Key Considerations

-

Purity of Starting Materials: The purity of the α-haloketone is crucial for the Hantzsch synthesis, as impurities can lead to side reactions and lower yields.

-

Temperature Control: Maintaining a low temperature during the diazotization step is critical to prevent the decomposition of the diazonium salt.

-

Safety Precautions: Diazonium salts are potentially explosive and should be handled with care. The reactions should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment should be worn. Concentrated sulfuric acid is highly corrosive.

-

Alternative Oxidation: If sodium sulfite is used instead of sodium methanesulfinate, the resulting 2-sulfinic acid or its salt will need to be oxidized to the sulfone. This can be achieved using oxidizing agents such as hydrogen peroxide in acetic acid or Oxone®.

Conclusion

The two-step synthetic route described provides a reliable and adaptable method for the preparation of substituted 2-methanesulfonyl-1,3-thiazoles. The initial Hantzsch synthesis of 2-aminothiazoles is a robust and high-yielding reaction, providing a versatile platform of intermediates. The subsequent diazotization and sulfinylation offer a practical means to install the desired methanesulfonyl group. This application note serves as a comprehensive guide for researchers in medicinal chemistry and drug discovery, enabling the synthesis of this important class of compounds for further biological evaluation.

References

-

Chem Help Asap. Hantzsch Thiazole Synthesis. Available at: [Link]

-

Organic Chemistry Portal. Thiazole synthesis. Available at: [Link]

-

YouTube. Hantzsch thiazole synthesis - laboratory experiment. Available at: [Link]

-

RSC Publishing. A Hantzsch synthesis of 2-aminothiazoles performed in a heated microreactor system. Available at: [Link]

-

ACS Publications. Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. Available at: [Link]

-

NIH. Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. Available at: [Link]

-

Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Available at: [Link]

-

ResearchGate. (PDF) One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. Available at: [Link]

-

NIH. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Available at: [Link]

-

PubMed Central. Synthesis of 2-aminothiazole sulfonamides as potent biological agents. Available at: [Link]

-

EXCLI Journal. Original article: SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. Available at: [Link]

-

ResearchGate. Mechanism of Hantzsch Thiazole Synthesis. | Download Scientific Diagram. Available at: [Link]

-

PubMed. 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. Available at: [Link]

-

MDPI. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Available at: [Link]

Sources

- 1. Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemhelpasap.com [chemhelpasap.com]

- 7. Thiazole synthesis [organic-chemistry.org]

- 8. youtube.com [youtube.com]

Using 2-Methanesulfonyl-1,3-thiazole to synthesize carbonic anhydrase inhibitors

Application Note: Strategic Synthesis of Thiazole-Based Carbonic Anhydrase Inhibitors via Displacement of 2-Methanesulfonyl-1,3-thiazole

Executive Summary

This application note details the strategic utilization of 2-methanesulfonyl-1,3-thiazole as a robust, metal-free electrophile for synthesizing Carbonic Anhydrase (CA) inhibitors. While traditional cross-coupling methods (e.g., Buchwald-Hartwig) are effective for heteroaryl-amine bond formation, they often introduce trace metal impurities and require expensive ligands. This guide demonstrates a Nucleophilic Aromatic Substitution (

Scientific Foundation & Mechanism

The "Tail" Approach in CA Inhibitor Design

Human Carbonic Anhydrases (hCAs) are zinc metalloenzymes. The classic pharmacophore is a primary sulfonamide (

To achieve selectivity, researchers utilize the "Tail Approach" : attaching a bulky or specific organic moiety (the tail) to the sulfonamide scaffold. This tail interacts with the variable amino acid residues at the entrance of the active site cavity, conferring isoform specificity [1]. Thiazole rings are privileged scaffolds in this domain due to their ability to engage in

2-Methanesulfonyl-1,3-thiazole: The Electrophile of Choice

The C2 position of the 1,3-thiazole ring is electron-deficient due to the inductive effect of the adjacent nitrogen and sulfur atoms. However, it is often not reactive enough for direct

The methanesulfonyl (

-

Strong Electron Withdrawal: The sulfone strongly withdraws electron density, significantly lowering the LUMO energy at C2 and activating the ring for nucleophilic attack.

-

Excellent Nucleofuge: The methinate sulfinate anion (

) is a stable leaving group. -

Metal-Free: This pathway eliminates the risk of heavy metal contamination in the final drug candidate, a critical parameter in late-stage pharmaceutical development [3].

Reaction Mechanism ( )

The reaction proceeds via a classic addition-elimination mechanism:

-

Addition: The amine nucleophile (e.g., sulfanilamide) attacks the C2 position, breaking the aromaticity and forming a resonance-stabilized Meisenheimer-like tetrahedral intermediate.

-

Elimination: The aromaticity is restored by the expulsion of the methanesulfinate anion.

Figure 1: The

Experimental Protocol

Materials

-

Electrophile: 2-Methanesulfonyl-1,3-thiazole (Purity >97%).

-

Nucleophile: 4-Aminobenzenesulfonamide (Sulfanilamide) or Metanilamide.

-

Base: Cesium Carbonate (

) or Potassium Carbonate ( -

Solvent: Anhydrous DMF or DMSO.

-

Workup: Ethyl Acetate, Brine,

, Silica Gel.

Synthesis of 4-[(1,3-Thiazol-2-yl)amino]benzenesulfonamide

Step-by-Step Methodology:

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-aminobenzenesulfonamide (1.0 equiv, 5.0 mmol) in anhydrous DMF (10 mL).

-

Activation: Add

(2.0 equiv, 10.0 mmol) to the solution. Stir at room temperature for 15 minutes to facilitate deprotonation/activation of the amine. -

Addition: Add 2-methanesulfonyl-1,3-thiazole (1.1 equiv, 5.5 mmol) in one portion.

-

Reaction: Heat the reaction mixture to 90°C under an inert atmosphere (

or Ar). Monitor the reaction by TLC (Mobile phase: 5% MeOH in DCM).-

Checkpoint: The starting material spot (sulfanilamide) should disappear within 4–6 hours. The methanesulfonylthiazole spot (higher

) may persist slightly if excess was used.

-

-

Quenching: Once complete, cool the mixture to room temperature and pour slowly into crushed ice/water (100 mL) with vigorous stirring.

-

Isolation (Precipitation Method):

-

If a solid precipitate forms: Filter the solid, wash copiously with water (to remove DMF and sulfinic acid salts), and dry under vacuum.

-

If no precipitate forms: Extract with Ethyl Acetate (

mL). Wash combined organics with Brine (

-

-

Purification: Purify the crude residue via flash column chromatography (Gradient: 0

5% MeOH in DCM).

Representative Optimization Data

The following table summarizes typical optimization parameters for this specific transformation, highlighting the efficiency of the sulfone leaving group over halides in metal-free conditions.

| Parameter | Condition A (Halide) | Condition B (Sulfone - Recommended) | Outcome |

| Electrophile | 2-Bromothiazole | 2-Methanesulfonylthiazole | Sulfone is more reactive. |

| Catalyst | Pd(OAc)2 / BINAP | None | Condition B avoids metal impurities. |

| Base | NaOtBu | Milder base sufficient for sulfone. | |

| Temp/Time | 110°C / 12h | 90°C / 4-6h | Faster kinetics with sulfone. |

| Yield | 65-75% | 82-90% | Higher conversion via |

Biological Validation Workflow

Once synthesized, the inhibitor must be validated for CA inhibitory activity. The standard is the Stopped-Flow

Figure 2: Validation workflow for determining the inhibition constant (

Assay Protocol Summary

-

Incubation: Incubate the enzyme (hCA I, II, IX, or XII) with the inhibitor for 15 minutes to allow the formation of the Enzyme-Inhibitor (E-I) complex.

-

Reaction: Rapidly mix the E-I solution with

-saturated water using a stopped-flow apparatus. -

Measurement: Monitor the rate of acidification (hydration of

to -

Calculation: The

is determined by the Cheng-Prusoff equation:

References

-

Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

-

Abdoli, M., et al. (2020). Synthesis and carbonic anhydrase I, II, VII, and IX inhibition studies with a series of benzo[d]thiazole-5- and 6-sulfonamides. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 754-762. Link

- Metzger, J. V. (1979). Thiazole and its Derivatives. John Wiley & Sons. (Contextual grounding for Thiazole reactivity and mechanisms).

-

Vullo, D., et al. (2013). Carbonic anhydrase inhibitors. Inhibition of the hCA I, II, IV, VI, VII, IX, XII and XIV isoforms with a series of substituted 2-amino-1,3-thiazoles. Bioorganic & Medicinal Chemistry, 21(15), 4521-4525. Link

Application Notes and Protocols for Monitoring 2-Methanesulfonyl-1,3-thiazole Reactions using Thin-Layer Chromatography (TLC)

Introduction: The Strategic Role of TLC in Modern Synthetic Chemistry

In the fast-paced environment of drug discovery and development, the ability to rapidly and reliably monitor the progress of chemical reactions is paramount. Thin-Layer Chromatography (TLC) emerges as a simple, cost-effective, and powerful analytical technique for this purpose.[1] Its utility lies in providing a quick snapshot of the reaction mixture, allowing chemists to determine the consumption of starting materials, the formation of products, and the emergence of any byproducts.[2] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the effective use of TLC to monitor reactions involving 2-Methanesulfonyl-1,3-thiazole, a versatile building block in medicinal chemistry.

The 1,3-thiazole ring is a prominent scaffold in a multitude of pharmaceuticals, exhibiting a wide range of biological activities.[3][4] The methanesulfonyl group at the 2-position of the thiazole ring is a potent electron-withdrawing group, activating the ring for nucleophilic aromatic substitution (SNAr) reactions.[5] This reactivity allows for the facile introduction of various functionalities, such as amino and alkoxy groups, to generate diverse libraries of compounds for biological screening. Given the importance of these reactions, a robust and straightforward method for their monitoring is essential.

Chemical Principles: Understanding the Reaction and the Separation

Reactivity of 2-Methanesulfonyl-1,3-thiazole

The core of the reactions to be monitored is the nucleophilic aromatic substitution at the C2 position of the thiazole ring. The methanesulfonyl group (-SO₂CH₃) is an excellent leaving group due to its ability to stabilize a negative charge. The electron-withdrawing nature of both the sulfone and the thiazole ring nitrogen atom renders the C2 carbon electron-deficient and thus highly susceptible to attack by nucleophiles.

Common nucleophiles used in reactions with 2-Methanesulfonyl-1,3-thiazole include primary and secondary amines, alcohols, and phenols. The general reaction scheme is depicted below:

-

Reaction with amines: 2-Methanesulfonyl-1,3-thiazole + R¹R²NH → 2-(R¹R²-amino)-1,3-thiazole + CH₃SO₂H

-

Reaction with alcohols/phenols: 2-Methanesulfonyl-1,3-thiazole + R-OH → 2-(R-oxy)-1,3-thiazole + CH₃SO₂H

Principles of TLC Separation

TLC separates compounds based on the principle of differential partitioning between a stationary phase and a mobile phase.[6] For the applications described herein, we will focus on normal-phase TLC, which utilizes a polar stationary phase (typically silica gel) and a less polar mobile phase (an organic solvent or a mixture of solvents).[7]

The separation is governed by the polarity of the compounds in the reaction mixture:

-

Polar compounds will have a stronger affinity for the polar stationary phase and will therefore travel a shorter distance up the TLC plate, resulting in a lower Retention Factor (Rf) value.

-

Less polar compounds will have a higher affinity for the mobile phase and will travel further up the plate, leading to a higher Rf value.

The Rf value is a key parameter in TLC and is calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front.[6]

Predicting Elution Order: A Key to Method Development

A crucial step in developing a TLC method is to anticipate the relative polarities of the starting material and the expected products. This allows for a more rational selection of the initial mobile phase. The lipophilicity of a compound, often estimated by its calculated logP (cLogP) value, can serve as a useful proxy for its polarity in the context of chromatography. A lower cLogP generally corresponds to higher polarity.

| Compound | Predicted Polarity | Expected Rf on Normal Phase TLC |

| 2-Methanesulfonyl-1,3-thiazole | More Polar | Low to Medium |

| 2-Amino-1,3-thiazole Derivatives | Most Polar | Low |

| 2-Alkoxy/Aryloxy-1,3-thiazole Derivatives | Less Polar | Medium to High |

-

2-Methanesulfonyl-1,3-thiazole (Starting Material): The sulfone group is highly polar, suggesting strong interaction with the silica gel.

-

2-Amino-1,3-thiazole Derivatives (Products): The presence of a primary or secondary amine group introduces hydrogen bonding capabilities, making these compounds highly polar and likely to have the lowest Rf values.[8]

-

2-Alkoxy/Aryloxy-1,3-thiazole Derivatives (Products): Ethers are generally less polar than sulfones and amines. For instance, the calculated logP for 2-methoxy-1,3-thiazole is approximately 1.15.[5] These products are expected to be the least polar and will therefore have the highest Rf values.

Based on this analysis, a successful TLC separation should show the disappearance of the starting material spot and the appearance of a new spot with a different Rf value corresponding to the product.

Experimental Protocols

Protocol 1: General TLC Setup and Reaction Monitoring

This protocol outlines the standard procedure for monitoring the progress of a reaction involving 2-Methanesulfonyl-1,3-thiazole.

Materials:

-

Silica gel 60 F₂₅₄ TLC plates

-

TLC developing chamber with a lid

-

Capillary tubes for spotting

-

Pencil

-

Ruler

-

UV lamp (254 nm)

-

Iodine chamber (optional)

-

Staining solution (e.g., potassium permanganate stain) (optional)

-

Heat gun (for visualization with stains)

-

Reaction mixture

-

Standard of 2-Methanesulfonyl-1,3-thiazole (starting material)

-

Solvents for mobile phase (e.g., ethyl acetate, hexanes, dichloromethane, methanol)

Workflow Diagram:

Caption: Workflow for monitoring a chemical reaction using TLC.

Step-by-Step Procedure:

-

Preparation of the TLC Plate:

-

Using a pencil, gently draw a straight line (the baseline) approximately 1 cm from the bottom of the TLC plate.

-

Mark the lanes for the starting material (SM), the reaction mixture (Rxn), and a co-spot (Co) where both will be applied.

-

-

Preparation of the Developing Chamber:

-

Pour the chosen mobile phase into the TLC chamber to a depth of about 0.5 cm.

-

Place a piece of filter paper in the chamber, ensuring it is wetted by the solvent. This helps to saturate the chamber with solvent vapors, leading to better and more reproducible results.

-

Cover the chamber with the lid and allow it to equilibrate for a few minutes.

-

-

Spotting the TLC Plate:

-

Dissolve a small amount of the starting material in a volatile solvent (e.g., dichloromethane or ethyl acetate).

-

Dip a capillary tube into the solution of the starting material and gently touch it to the designated lane on the baseline of the TLC plate. The goal is to create a small, concentrated spot (1-2 mm in diameter).

-

Withdraw a small aliquot of the reaction mixture using another capillary tube and spot it in its designated lane.

-

For the co-spot, first spot the starting material, and then carefully spot the reaction mixture directly on top of the starting material spot.

-

-

Developing the TLC Plate:

-

Carefully place the spotted TLC plate into the developing chamber using forceps. Ensure that the baseline is above the level of the mobile phase.

-

Replace the lid and allow the solvent to ascend the plate by capillary action. Do not disturb the chamber during development.

-

When the solvent front is approximately 1 cm from the top of the plate, remove the plate from the chamber.

-

-

Visualization:

-

Immediately mark the position of the solvent front with a pencil.

-

Allow the plate to air dry completely.

-

Visualize the spots under a UV lamp (254 nm). Compounds containing aromatic rings or conjugated systems will appear as dark spots. Circle the visible spots with a pencil.

-

If spots are not visible under UV light, or for additional confirmation, use a secondary visualization technique such as an iodine chamber or a chemical stain (e.g., potassium permanganate).

-

-

Analysis:

-

Measure the distance from the baseline to the center of each spot and the distance from the baseline to the solvent front.

-

Calculate the Rf value for each spot.

-

Monitor the reaction by observing the disappearance of the starting material spot and the appearance of the product spot(s) over time. The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane.

-

Protocol 2: Mobile Phase Selection and Optimization

The choice of the mobile phase (eluent) is critical for achieving good separation. A mixture of a non-polar solvent (like hexanes) and a more polar solvent (like ethyl acetate) is a common starting point.

Recommended Starting Solvent Systems:

| System No. | Solvent System (v/v) | Target Products | Rationale |

| 1 | 30:70 Ethyl Acetate/Hexanes | Less polar products (e.g., 2-alkoxy-1,3-thiazoles) | A good starting point for compounds of intermediate polarity. |

| 2 | 50:50 Ethyl Acetate/Hexanes | General screening | Increases the eluting power for more polar compounds. |

| 3 | 70:30 Ethyl Acetate/Hexanes | More polar products | Suitable if compounds are retained at the baseline with less polar systems. |

| 4 | 95:5 Dichloromethane/Methanol | Highly polar products (e.g., 2-amino-1,3-thiazoles) | A more polar system for compounds that show low Rf values in ethyl acetate/hexanes. |

Optimization Strategy:

-

If all spots remain at the baseline (low Rf), the mobile phase is not polar enough. Increase the proportion of the more polar solvent.

-

If all spots are near the solvent front (high Rf), the mobile phase is too polar. Decrease the proportion of the more polar solvent.

-

The ideal Rf value for the starting material or product is typically in the range of 0.2-0.4 to allow for clear separation from other components.

Troubleshooting Common TLC Problems

| Problem | Possible Cause(s) | Solution(s) |

| Streaking Spots | - Sample is too concentrated.- Sample is not fully soluble in the mobile phase.- The compound is highly acidic or basic. | - Dilute the sample before spotting.- Try a different mobile phase.- Add a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the mobile phase. |

| Spots are too large | - Spotting with too much solution.- Capillary tube held on the plate for too long. | - Apply the sample in several small applications, allowing the solvent to dry between each application. |

| No spots are visible | - Sample is too dilute.- Compound is not UV-active and no secondary visualization was used. | - Spot the sample multiple times in the same location.- Use a visualization stain like iodine or potassium permanganate. |

| Uneven solvent front | - The bottom of the TLC plate is not level in the chamber.- The chamber was disturbed during development. | - Ensure the plate is placed flat on the bottom of the chamber.- Avoid moving the chamber during development. |

Conclusion

Thin-Layer Chromatography is an indispensable tool for the real-time monitoring of reactions involving 2-Methanesulfonyl-1,3-thiazole. By understanding the principles of the chemical reaction and the chromatographic separation, and by systematically selecting and optimizing the mobile phase, researchers can efficiently track the progress of their syntheses. The protocols and guidelines presented in this application note provide a solid foundation for the successful application of TLC in the development of novel thiazole-based compounds.

References

-

Cheméo. (n.d.). Chemical Properties of Thiazole, 2-methoxy- (CAS 14542-13-3). Retrieved from [Link].

-

Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography. Retrieved from [Link].

-

BYJU'S. (2020, March 11). Thin Layer Chromatography Principle. Retrieved from [Link].

-

University of Colorado Boulder. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link].

-

Chemistry LibreTexts. (2022, August 21). 5.3: TLC Uses. Retrieved from [Link].

-

Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link].

-

YouTube. (2023, March 10). In Normal Phase Chromatography Which Compound Is Eluted First?. Chemistry For Everyone. Retrieved from [Link].

-

Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link].

-

MDPI. (2021, March 7). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Retrieved from [Link].

-

MDPI. (2015, December 15). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Retrieved from [Link].

-

Der Pharma Chemica. (n.d.). Synthesis of novel 2-amino thiazole derivatives. Retrieved from [Link].

-

MIT OpenCourseWare. (n.d.). Thin Layer Chromatography (TLC) Guide. Retrieved from [Link].

Sources

- 1. Use of TLC and Computational Methods to Determine Lipophilicity Parameters of Selected Neuroleptics: Comparison of Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Thiazole, 2-methoxy- (CAS 14542-13-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. 2-Aminothiazole | C3H4N2S | CID 2155 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. youtube.com [youtube.com]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Methanesulfonyl-1,3-thiazole

Welcome to the technical support center for the synthesis of 2-Methanesulfonyl-1,3-thiazole. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of this synthesis and improve your yield.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to 2-Methanesulfonyl-1,3-thiazole?

A1: The most prevalent and established method involves a two-step process:

-

Nucleophilic Aromatic Substitution (SNAr): This step involves the reaction of a 2-halo-1,3-thiazole (typically 2-chloro- or 2-bromo-1,3-thiazole) with a methanethiolate salt (e.g., sodium methanethiolate) or methanethiol in the presence of a base. This reaction displaces the halide to form 2-(methylthio)-1,3-thiazole.[1][2] The C2 position of the thiazole ring is electron-deficient and thus susceptible to nucleophilic attack.[1]

-

Oxidation: The resulting 2-(methylthio)-1,3-thiazole is then oxidized to the desired 2-methanesulfonyl-1,3-thiazole.[3][4] Common oxidizing agents for this transformation include hydrogen peroxide, potassium permanganate, or meta-chloroperoxybenzoic acid (m-CPBA).[3][5]

Q2: What are the critical parameters to control for a high yield in the first step (nucleophilic substitution)?

A2: To maximize the yield of 2-(methylthio)-1,3-thiazole, consider the following:

-

Choice of Halogen: 2-Bromo-1,3-thiazole is often more reactive than 2-chloro-1,3-thiazole, which can lead to shorter reaction times or milder conditions. However, the chloro derivative is often more cost-effective.

-

Solvent: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile are generally preferred as they can effectively solvate the cation of the thiolate salt and do not interfere with the nucleophile.

-

Temperature: The reaction is typically performed at temperatures ranging from room temperature to moderate heating (50-80 °C). The optimal temperature will depend on the specific substrates and solvent used.

-

Base: If using methanethiol, a non-nucleophilic base such as sodium hydride or potassium carbonate is required to generate the thiolate in situ.

Q3: Are there alternative synthetic strategies?

A3: While the two-step route from 2-halothiazoles is common, other methods exist, though they may be less direct for this specific target. For instance, the Hantzsch thiazole synthesis, a classic method, involves the condensation of an α-haloketone with a thioamide.[6][7][8] To adapt this for 2-methanesulfonyl-1,3-thiazole, one would need to start with a thioamide already containing the methanesulfonyl group, which might be synthetically challenging.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of 2-Methanesulfonyl-1,3-thiazole.

Problem 1: Low or No Yield of 2-(Methylthio)-1,3-thiazole in the Substitution Step

Possible Causes & Solutions:

-

Inactive Halothiazole:

-

Explanation: The starting 2-halothiazole may be of poor quality or degraded.

-

Recommendation: Verify the purity of the starting material by NMR or GC-MS. If necessary, purify the 2-halothiazole by distillation or chromatography before use.

-

-

Decomposition of Methanethiolate:

-

Explanation: Sodium methanethiolate is hygroscopic and can decompose upon exposure to moisture and air.

-

Recommendation: Use freshly opened or properly stored sodium methanethiolate. Handle it under an inert atmosphere (e.g., nitrogen or argon).

-

-

Inappropriate Solvent:

-

Explanation: Protic solvents (e.g., ethanol, water) can protonate the methanethiolate, reducing its nucleophilicity.

-

Recommendation: Ensure you are using a dry, polar aprotic solvent.

-

-

Insufficient Temperature:

-

Explanation: The reaction may be too slow at the current temperature.

-

Recommendation: Gradually increase the reaction temperature and monitor the progress by TLC or GC-MS.

-

Problem 2: Formation of Side Products During the Oxidation Step

Possible Causes & Solutions:

-

Over-oxidation:

-

Explanation: Strong oxidizing agents or prolonged reaction times can lead to the oxidation of the thiazole ring itself, resulting in ring-opening or other undesired byproducts.[9]

-

Recommendation:

-

Carefully control the stoichiometry of the oxidizing agent. A slight excess (typically 2.1-2.5 equivalents for the conversion of sulfide to sulfone) is often sufficient.

-

Maintain a low reaction temperature, often starting at 0 °C and allowing the reaction to slowly warm to room temperature.

-

Monitor the reaction closely and quench it as soon as the starting material is consumed.

-

-

-

Formation of the Sulfoxide Intermediate:

-

Explanation: Incomplete oxidation will result in the presence of 2-(methylsulfinyl)-1,3-thiazole.

-

Recommendation: If the sulfone is the desired product, add more oxidizing agent portion-wise and continue to monitor the reaction. Alternatively, the sulfoxide can be isolated and re-subjected to the oxidation conditions.

-

Experimental Protocols

Protocol 1: Synthesis of 2-(Methylthio)-1,3-thiazole

-

To a solution of 2-bromo-1,3-thiazole (1.0 eq) in anhydrous DMF (0.5 M), add sodium methanethiolate (1.2 eq) portion-wise at room temperature under an inert atmosphere.

-

Stir the reaction mixture at 60 °C and monitor its progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: Oxidation to 2-Methanesulfonyl-1,3-thiazole

-

Dissolve 2-(methylthio)-1,3-thiazole (1.0 eq) in glacial acetic acid (0.5 M).[3]

-

Cool the solution to 0 °C in an ice bath.

-

Add a 30% aqueous solution of hydrogen peroxide (2.5 eq) dropwise, maintaining the internal temperature below 10 °C.

-

Allow the reaction to stir at room temperature for 12-16 hours.

-

Monitor the reaction for the disappearance of the starting material and the sulfoxide intermediate by TLC or LC-MS.

-

Once complete, pour the reaction mixture into ice-water and extract with dichloromethane (3x).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution until neutral, then wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

-

Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to obtain pure 2-methanesulfonyl-1,3-thiazole.

Data Presentation

Table 1: Comparison of Reaction Conditions for the Oxidation of Aryl/Alkyl Sulfides to Sulfones.

| Oxidizing Agent | Catalyst | Solvent | Temperature (°C) | Typical Yield (%) | Reference |

| Hydrogen Peroxide | Tungsten Catalyst | Glacial Acetic Acid | RT - 60 | High | [3] |